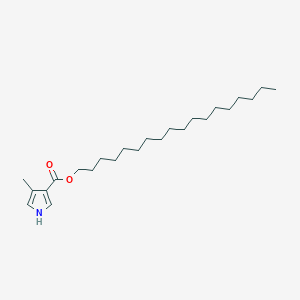
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound known for its unique structure and properties. It is an ester derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of an octadecyl group (a long-chain alkyl group with 18 carbon atoms) attached to the ester functionality, and a methyl group at the 4-position of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate typically involves the esterification of 4-methyl-1H-pyrrole-3-carboxylic acid with octadecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.
科学的研究の応用
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biomolecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and bioactive compounds, often involves this compound.
Industry: It is used in the development of specialty chemicals, coatings, and surfactants.
作用機序
The mechanism of action of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
類似化合物との比較
Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: A simpler ester derivative of pyrrole with a methyl group instead of an octadecyl group.
Octadecyl 1H-pyrrole-3-carboxylate: Similar to Octadecyl 4-methyl-1H-pyrrole-3-carboxylate but lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carboxylic acid: The parent acid form of the compound without the esterification.
Uniqueness
This compound is unique due to the combination of its long alkyl chain and the methyl-substituted pyrrole ring. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which are not present in simpler pyrrole derivatives.
特性
CAS番号 |
106176-10-7 |
|---|---|
分子式 |
C24H43NO2 |
分子量 |
377.6 g/mol |
IUPAC名 |
octadecyl 4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27-24(26)23-21-25-20-22(23)2/h20-21,25H,3-19H2,1-2H3 |
InChIキー |
YWSJIAURYAEVKR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CNC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


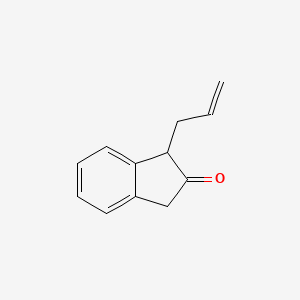
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
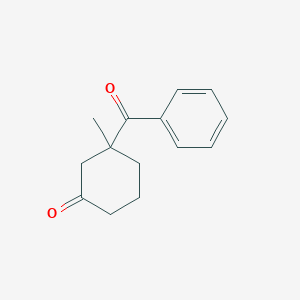
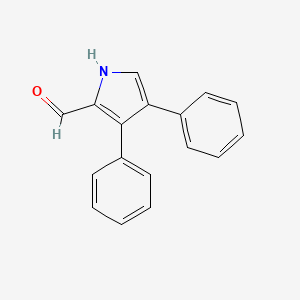
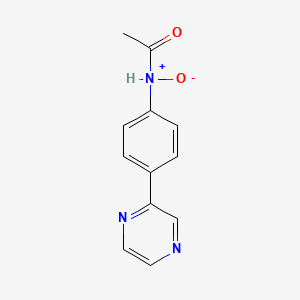

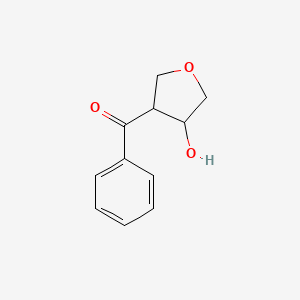
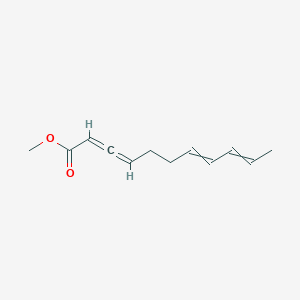
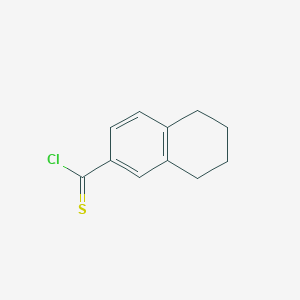
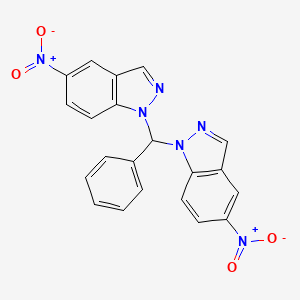
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
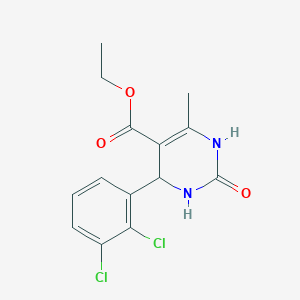
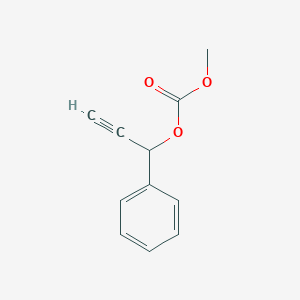
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
